(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-Ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a fused tetrahydrobenzo[b]thiophene core, an acrylamido linker with a cyano group, and a furan-2-yl substituent. This compound belongs to a broader class of ethyl 2-(2-cyano-3-arylacrylamido)thiophene-3-carboxylates, which are primarily studied for their antioxidant, anti-inflammatory, and antibacterial properties .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-24-19(23)16-14-7-3-4-8-15(14)26-18(16)21-17(22)12(11-20)10-13-6-5-9-25-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,21,22)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKUOOMRZWLPR-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CO3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structure and Properties
The compound features several key structural components:
- Furan Ring : Contributes to its electronic properties and potential reactivity.
- Cyano Group : Acts as an electrophile, enhancing interaction with biological targets.
- Acrylamide Moiety : Known for its role in various biological activities.
The molecular formula of the compound is , with a molecular weight of 422.46 g/mol. Its structure allows for interactions that can modulate enzyme activity or receptor functions, leading to various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Cycle Analysis : A study demonstrated that the compound induced G2/M-phase cell-cycle arrest in MCF-7 breast cancer cells, indicating its potential as an apoptosis inducer with an IC50 of 23.2 μM after 48 hours of incubation .
- Mechanism of Action : The compound may interact with specific molecular targets through π-π interactions facilitated by the furan ring and electrophilic attack by the cyano group.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:
- Inhibition Zones : The diameter of inhibition zones was measured to assess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Compounds with phenolic hydroxyl groups exhibited enhanced antibacterial properties .
| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | Varies based on substituents |
| Control (Dimethylformamide) | No significant inhibition |
Antioxidant Activity
The antioxidant properties of the compound were assessed using various assays:
- DPPH Scavenging : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
| Assay Type | Activity Level |
|---|---|
| DPPH Scavenging | High |
| Nitric Oxide Scavenging | Moderate |
| Lipid Peroxidation Inhibition | Significant |
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions or Knoevenagel condensation techniques. These methods allow for the efficient construction of complex molecular architectures crucial for enhancing biological activity.
Case Studies
- Breast Cancer Research : A study highlighted the compound's ability to induce apoptosis in MCF-7 cells through cell cycle disruption and genetic material degradation .
- Antibacterial Studies : Another study focused on the structure–activity relationship of various derivatives, revealing that modifications in the phenolic moiety significantly influenced antibacterial potency against S. aureus and B. subtilis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs synthesized via Knoevenagel condensation, where the acrylamido group’s aryl substituent and the thiophene core’s substitution pattern critically influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Impact of Aryl Substituents on Bioactivity
- Antioxidant Activity: The 4-hydroxy-3,5-dimethoxyphenyl analog (Compound H) exhibited the highest antioxidant activity (IC₅₀ = 12.4 µM in DPPH assay), attributed to steric hindrance and electron-donating methoxy groups stabilizing free radical scavenging . The furan-2-yl analog is hypothesized to show moderate activity due to furan’s electron-rich nature, though direct data are lacking. Phenolic analogs (e.g., 4-hydroxyphenyl, Compound F) demonstrated IC₅₀ values of ~18.5 µM, comparable to ascorbic acid .
- Antibacterial Activity: Phenyl analogs with electron-withdrawing groups (e.g., nitro, chloro) showed superior antibacterial activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL) compared to electron-donating substituents .
Core Structure Modifications
- Tetrahydrobenzo[b]thiophene vs. Dimethylthiophene derivatives (e.g., 4,5-dimethylthiophene) showed reduced thermal stability (lower melting points) but retained comparable anti-inflammatory activity (e.g., 58% edema inhibition at 50 mg/kg) .
Research Findings and Mechanistic Insights
- Synthetic Pathways: The target compound and its analogs are synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate with aryl aldehydes (e.g., furfural for furan-2-yl) in toluene with piperidine/acetic acid catalysis . Yields range from 70% (furan derivatives) to 90% (phenolic analogs), with purity confirmed via TLC, NMR, and HRMS .
- Structure-Activity Relationships (SAR): Electron-Donating Groups: Methoxy and hydroxy substituents enhance antioxidant activity via radical stabilization. Heterocyclic vs. Core Rigidity: The tetrahydrobenzo[b]thiophene core’s conformational rigidity may improve binding to biological targets compared to flexible dimethylthiophene analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
